

# Ethyl 3-chloro-4-formylbenzoate structure and IUPAC name

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## Compound of Interest

Compound Name: Ethyl 3-chloro-4-formylbenzoate

Cat. No.: B1427695

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An In-depth Technical Guide to **Ethyl 3-chloro-4-formylbenzoate**: Structure, Synthesis, and Applications in Chemical Research

## Executive Summary

**Ethyl 3-chloro-4-formylbenzoate** is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing an ethyl ester, a chloro group, and a formyl (aldehyde) substituent on a benzene ring, this molecule serves as a highly versatile synthetic intermediate or building block.<sup>[1]</sup> Its strategic arrangement of functional groups allows for orthogonal chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including pharmacologically active agents and functional materials. This guide provides a comprehensive technical overview of its structure, nomenclature, physicochemical properties, a detailed synthetic protocol, and an exploration of its chemical reactivity and applications, particularly within the context of drug discovery.

## Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are fundamental for scientific communication and reproducibility. **Ethyl 3-chloro-4-formylbenzoate** is a substituted benzene derivative whose nomenclature and structure are defined by the International Union of Pure and Applied Chemistry (IUPAC) system.

## IUPAC Name and Structure

The IUPAC name for the compound is **ethyl 3-chloro-4-formylbenzoate**. This name is derived by identifying the principal functional group, the ethyl benzoate ester, as the parent structure. The substituents on the benzene ring are then named and numbered accordingly, with the carbon atom attached to the ester group designated as position 1.

The chemical structure is as follows:

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- Parent Structure: Benzoic acid, ethyl ester.
- Substituents: A chlorine atom at position 3 and a formyl group (-CHO) at position 4.

## Key Identifiers

Quantitative data and identifiers are crucial for procurement, regulatory compliance, and database searches.

Identifier	Value	Source
CAS Number	1465327-51-8	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	212.63 g/mol	<a href="#">[1]</a>
InChI Key	YOTMXQXNGDJWDW-UHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions. While extensive experimental

data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Property	Value / Description	Reference / Rationale
Appearance	Expected to be a white to off-white solid.	Based on analogous substituted benzoates.
Melting Point	Not specified in provided search results.	-
Boiling Point	Not specified in provided search results.	High boiling point expected due to molecular weight and polarity.
Solubility	Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol) and sparingly soluble in water.	Polarity of ester and aldehyde groups balanced by aromatic ring.

## Synthesis and Mechanism

The synthesis of **Ethyl 3-chloro-4-formylbenzoate** is critical for its availability as a research chemical. A robust and scalable synthetic route is paramount. While a direct synthesis for the ethyl ester was not detailed in the provided literature, a highly analogous and industrially relevant method for its methyl ester counterpart provides a strong foundation for a reliable protocol.

## Exemplary Synthetic Protocol: Palladium-Catalyzed Carbonylation

This method adapts the well-established palladium-catalyzed carbonylation of aryl halides. The following protocol is based on the synthesis of the methyl ester analog, substituting methanol with ethanol.<sup>[2]</sup> The starting material, 4-bromo-2-chlorobenzaldehyde, is commercially available and provides the necessary aldehyde and chloro functionalities.

Reaction Scheme:

4-bromo-2-chlorobenzaldehyde + CO + Ethanol  $\xrightarrow{\text{(Pd Catalyst, Base)}}$  **Ethyl 3-chloro-4-formylbenzoate**

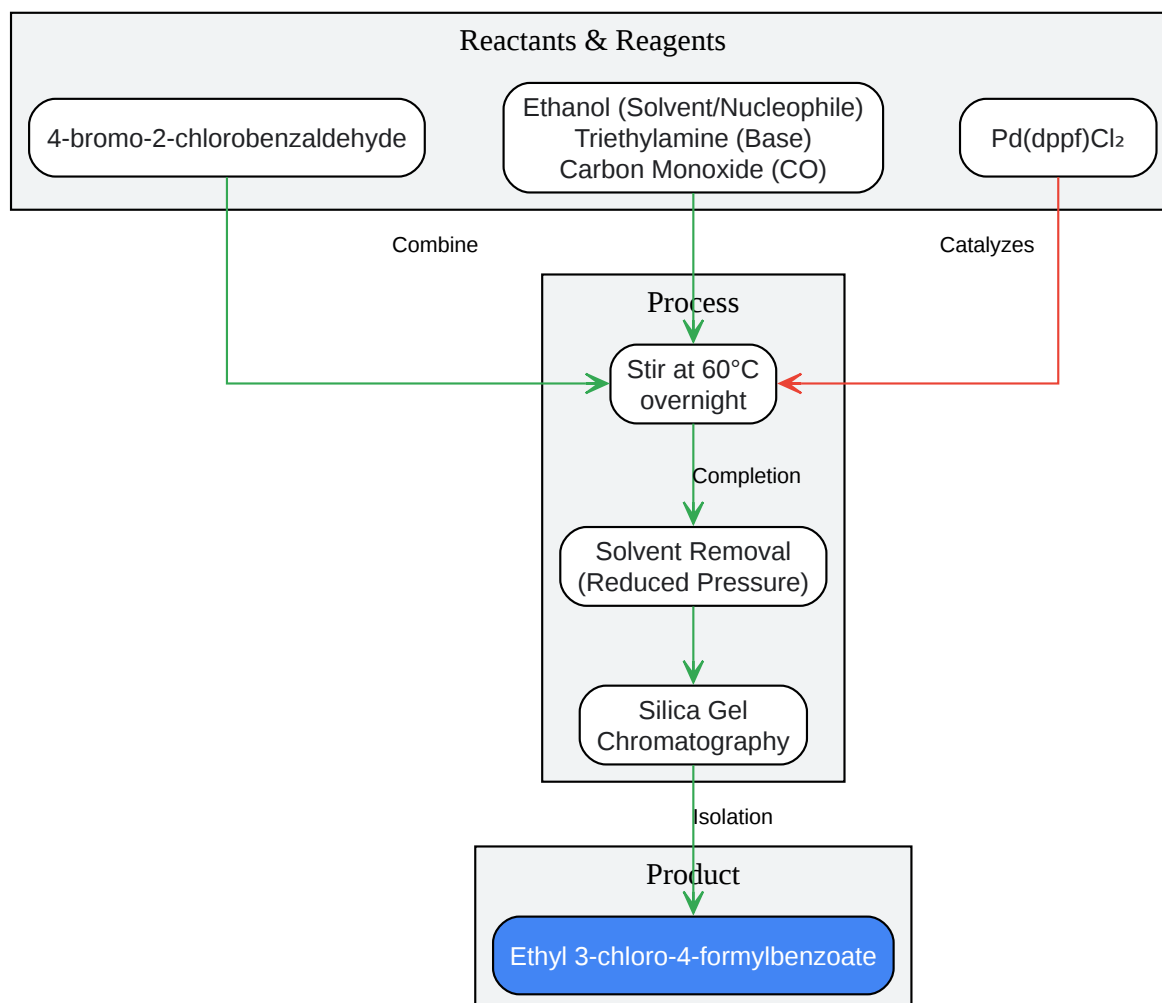
#### Step-by-Step Protocol:

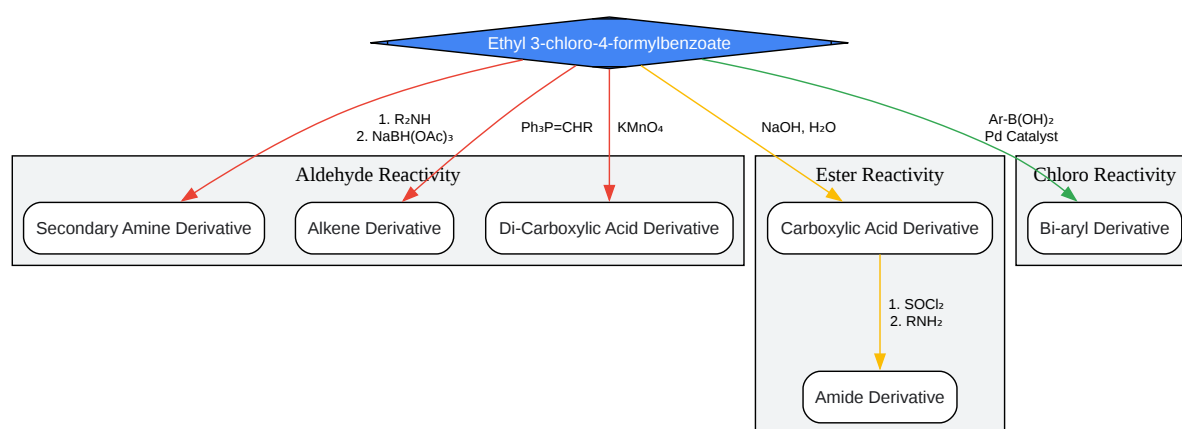
- **Reactor Setup:** To a 500-mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.0 equiv.).
- **Solvent and Reagents:** Add anhydrous ethanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd(dppf)Cl}_2$ , 6.68 g, 9.13 mmol, 0.10 equiv.), and triethylamine (27.7 g, 274 mmol, 3.0 equiv.).
- **Carbon Monoxide Introduction:** Purge the flask with carbon monoxide (CO) gas and maintain a CO atmosphere (typically via a balloon or a controlled inlet).
- **Reaction:** Heat the resulting solution to 60°C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
- **Purification:** Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 15:85) to isolate the final product.

## Mechanistic Insights & Causality

The choice of a palladium catalyst is crucial for this transformation. The  $\text{Pd(dppf)Cl}_2$  complex is an efficient catalyst for carbonylation reactions due to its stability and the ability of the dppf ligand to promote the necessary oxidative addition and reductive elimination steps of the catalytic cycle. Triethylamine acts as a base to neutralize the hydrogen bromide (HBr) formed during the reaction, driving the equilibrium towards the product. Ethanol serves as both the solvent and the nucleophile that traps the acyl-palladium intermediate to form the ethyl ester.

## Visualization: Synthesis Workflow





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## References

- 1. Ethyl 3-chloro-4-formylbenzoate | 1465327-51-8 | Benchchem [benchchem.com]
- 2. Methyl 3-chloro-4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
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